molecular formula C16H19NO B1306307 Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine CAS No. 436087-16-0

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine

Cat. No. B1306307
CAS RN: 436087-16-0
M. Wt: 241.33 g/mol
InChI Key: LCKYLXSRRAZZBQ-UHFFFAOYSA-N
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Description

The compound furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine is a derivative of furan, an aromatic heterocyclic organic compound. This particular derivative is of interest due to its potential applications in the synthesis of various organic compounds, including those with organoleptic properties and pharmaceutical relevance.

Synthesis Analysis

The synthesis of furan-2-ylmethyl derivatives has been explored in several studies. One approach involves the formation of furfuryl-amine from ribose through nitrogen atom transfer from the α-amino group of any amino acid, which can then interact with other molecules to form furfuryl-pyrrole derivatives . Another method describes the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, which exist in an E-/Z-equilibrium, through a one-pot synthesis involving triethyl orthoformate and heterocyclic amines . Additionally, a palladium-catalyzed aerobic oxidative dicarbonation reaction has been used to synthesize highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides . Furthermore, spiro-lactams and polysubstituted pyrroles have been synthesized via oxidative cyclization of N-furan-2-ylmethyl-β-enaminones using ceric ammonium nitrate .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl derivatives is characterized by the presence of the furan ring, which is a five-membered aromatic ring with oxygen as the heteroatom. The studies indicate that the configuration of the substituents on the furan ring, such as the E-/Z-isomers of the exocyclic double bond, can significantly influence the properties and reactivity of these compounds .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives undergo various chemical reactions, including decarboxylation, isomerization, hydrolysis, dehydration, and cyclization, as part of their synthesis pathways . The reactivity of these compounds is also influenced by the presence of substituents and the conditions under which the reactions are carried out, such as the use of ceric ammonium nitrate for oxidative cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by their molecular structure. For instance, the UV-vis absorption spectra of some 2-pyridones synthesized from N-(furan-2-ylmethyl) alkyne amides suggest that they can absorb shortwave radiation, which could be useful for filtration applications . The enantioselective synthesis of furan-2-yl amines and amino acids also highlights the importance of stereochemistry in determining the physical and chemical properties of these compounds .

Scientific Research Applications

Novel Synthesis Routes

Research has explored extending known furan syntheses to achieve novel routes to heterocyclic compounds. For example, 2-(Acylmethylene)propanediol diacetates have been shown to cyclize under acidic conditions to yield furans, which can react with primary amines under palladium catalysis to produce 1,2,4-trisubstituted pyrroles with moderate to good yields (Friedrich, Wächtler, & Meijere, 2002). Additionally, a novel enantioselective synthesis of both enantiomers of furan-2-yl amines and amino acids has been described, where the chirality is controlled by the choice of the geometrical isomer of the O-benzyl oxime (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Heterocycle Synthesis

The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives showcases a method for synthesizing a range of heterocyclic compounds, demonstrating the versatility of furan derivatives in organic synthesis (Hashem, Abou-Elmagd, El-ziaty, & Ramadan, 2017).

Microwave-Assisted Synthesis

A novel method for synthesizing amide and ester derivatives containing furan rings under microwave-assisted conditions has been presented, offering an efficient approach to furfural derivatives with good yields (Janczewski, Zieliński, & Kolesińska, 2021).

Decarboxylative Claisen Rearrangement

Furan-2-ylmethyl and related derivatives have been shown to undergo decarboxylative Claisen rearrangement , yielding 2,3-disubstituted heteroaromatic products, which highlights their utility in constructing complex molecular structures (Craig, King, Kley, & Mountford, 2005).

High-Performance Materials

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been identified as sustainable alternatives to polyphthalamides, indicating the potential of furan derivatives in the development of high-performance materials with significant commercial interest (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methylphenyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-5-16(14-9-7-13(2)8-10-14)17-12-15-6-4-11-18-15/h3-4,6-11,16-17H,1,5,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKYLXSRRAZZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389918
Record name Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine

CAS RN

436087-16-0
Record name Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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